molecular formula C14H6Cl3F3N2 B2388968 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile CAS No. 213994-21-9

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile

Cat. No. B2388968
CAS RN: 213994-21-9
M. Wt: 365.56
InChI Key: PRVJSXWJRABXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile” seems to be a complex organic molecule that likely contains a pyridine ring structure, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains several halogen atoms (chlorine and fluorine), as well as a nitrile group (-CN), which suggests it might have interesting reactivity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, related trifluoromethylpyridine (TFMP) derivatives can be synthesized through direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyridine ring substituted with various groups, including a trifluoromethyl group (-CF3), a nitrile group (-CN), and several chlorine atoms .

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to study the effects of drugs on the body. It has also been used in pharmacological studies to study the effects of drugs on the central nervous system. Additionally, this compound has been used in laboratory experiments to study the effects of drugs on the cardiovascular system.

Mechanism of Action

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor. It binds to the NMDA receptor and activates it, resulting in an influx of calcium ions into the cell. This influx of calcium ions activates a variety of intracellular signaling pathways, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The activation of the NMDA receptor by this compound can lead to a variety of biochemical and physiological effects. In particular, this compound has been shown to increase the release of neurotransmitters, such as glutamate, dopamine, and serotonin. Additionally, this compound has been shown to modulate the activity of a variety of enzymes, including protein kinase C (PKC) and cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, it has a high affinity for the NMDA receptor, making it an effective agonist. However, this compound also has some limitations. It is not as selective as other NMDA receptor agonists, so it may activate other receptors as well. Additionally, it is not very stable in solution, so it must be stored in a dry, dark place.

Future Directions

There are a variety of future directions for research involving 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile. One potential area of research is to explore the effects of this compound on other receptors, such as the muscarinic, serotonin, and gamma-aminobutyric acid (GABA) receptors. Additionally, further research could be done to explore the effects of this compound on other biochemical pathways, such as the phosphoinositide 3-kinase (PI3K) pathway. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of neurological and psychiatric disorders. Finally, further research could be done to explore the potential toxicity of this compound in humans.

Synthesis Methods

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile can be synthesized by reacting 2-chloro-5-(trifluoromethyl)pyridine with 2,4-dichlorophenylacetonitrile in the presence of anhydrous potassium carbonate and acetic anhydride. The reaction is carried out at a temperature of 70°C for 24 hours. The product is then isolated and purified by column chromatography.

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3F3N2/c15-8-1-2-9(11(16)4-8)10(5-21)13-12(17)3-7(6-22-13)14(18,19)20/h1-4,6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVJSXWJRABXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.